molecular formula C10H13N3 B11913591 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 933707-72-3

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B11913591
CAS No.: 933707-72-3
M. Wt: 175.23 g/mol
InChI Key: RJELLHWBXUSVQP-UHFFFAOYSA-N
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Description

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an imidazo[1,2-a]pyridine ring system substituted with a methyl group at the 6-position and an ethanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The methyl group can be introduced through alkylation reactions, and the ethanamine group can be added via reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, interference with DNA replication, and disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
  • 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine
  • 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

933707-72-3

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(6-methylimidazo[1,2-a]pyridin-2-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-8-2-3-10-12-9(4-5-11)7-13(10)6-8/h2-3,6-7H,4-5,11H2,1H3

InChI Key

RJELLHWBXUSVQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCN

Origin of Product

United States

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